molecular formula C18H12ClFN2O3 B2413430 6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one CAS No. 941972-83-4

6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one

Cat. No. B2413430
CAS RN: 941972-83-4
M. Wt: 358.75
InChI Key: KGAZIIGPOCZBEE-UHFFFAOYSA-N
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Description

6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one, also known as BDP, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. BDP belongs to the class of pyridazine derivatives and has been shown to possess a range of biological activities.

Scientific Research Applications

Antitumor Activity

Research indicates that pyridazinone derivatives, such as 6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one, show promise in antitumor applications. A study by Qin et al. (2020) synthesized novel pyridazinone derivatives and tested their inhibitory activity against certain cancer cells, demonstrating their potential in cancer treatment.

Structure Analysis and DFT Calculations

In the field of medicinal chemistry, heterocyclic compounds like pyridazine analogs are significant. A study by Sallam et al. (2021) involved the synthesis of such compounds and their structural elucidation, highlighting their pharmaceutical importance.

HIV-1 Reverse Transcriptase Inhibitors

Heinisch et al. (1996) synthesized a series of pyridazino[3,4-b][1,5]benzodiazepin-5-ones that were screened as potential inhibitors of the human immunodeficiency virus type 1 reverse transcriptase. This indicates the potential use of pyridazinone derivatives in antiviral therapy (Heinisch et al., 1996).

Corrosion Inhibition

Pyridazine derivatives have been studied for their potential as corrosion inhibitors. Mashuga et al. (2017) investigated new pyridazine derivatives for the inhibition of mild steel corrosion, demonstrating the diverse applications of these compounds beyond biomedical fields (Mashuga et al., 2017).

Analgesic and Anti-inflammatory Activity

Duendar et al. (2007) explored the analgesic and anti-inflammatory properties of pyridazinone derivatives. They synthesized new compounds and assessed their in vivo activities, contributing to the development of new therapeutics in pain and inflammation management (Duendar et al., 2007).

Antifungal Activity

Siddiqui et al. (2008) conducted a study on the antifungal activity of 6-substituted-phenyl-2-{[(4'-substituted phenyl-5'-thioxo)-1,2,4-triazol-3-yl]-methyl}-2,3,4,5-tetrahydropyridazin-3-one derivatives, revealing the potential of pyridazinone derivatives in combating fungal infections (Siddiqui et al., 2008).

properties

IUPAC Name

6-(1,3-benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12ClFN2O3/c19-13-2-1-3-14(20)12(13)9-22-18(23)7-5-15(21-22)11-4-6-16-17(8-11)25-10-24-16/h1-8H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGAZIIGPOCZBEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=NN(C(=O)C=C3)CC4=C(C=CC=C4Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12ClFN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(1,3-Benzodioxol-5-yl)-2-[(2-chloro-6-fluorophenyl)methyl]pyridazin-3-one

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